2-(2-Phenylphenoxy)acetohydrazide
Overview
Description
The compound "2-(2-Phenylphenoxy)acetohydrazide" is a chemical entity that has been the subject of various studies due to its potential biological activities. It is a derivative of phenoxy acetic acid, which is known to possess anti-inflammatory properties . The compound has been synthesized and evaluated for different biological activities, including antimicrobial , antiviral , and antileishmanial activities . The molecular structure of similar compounds has been characterized using techniques such as IR, NMR, and mass spectrometry , and crystallography .
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . These methods yield various derivatives that can be further modified to enhance their biological activities.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated using single-crystal X-ray diffraction. For instance, (2-methyl-phenoxy)-acetohydrazide crystallizes in the monoclinic crystal system and forms two-dimensional networks through hydrogen bonding . The crystal structure of N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides reveals the presence of N—H⋯O hydrogen bonds, which contribute to the formation of molecular chains or dimers .
Chemical Reactions Analysis
The chemical reactivity of phenoxy acetic acid derivatives includes their ability to undergo further reactions to form various heterocyclic compounds. For example, the reaction between substituted phenoxy acetic acid derivatives and substituted acid hydrazides leads to the formation of pyrazolines . These reactions are typically carried out under controlled conditions to obtain the desired products with specific configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" and its analogues are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's potency and toxicity . For example, halogen substitution has been found to enhance anti-inflammatory activity . The crystallographic analysis provides insights into the compound's solid-state properties, such as unit cell parameters and hydrogen bonding patterns, which can influence its solubility and stability .
Mechanism of Action
Future Directions
The structure-activity relationship data acquired using the carrageenan-induced rat paw edema assay showed that this group of arylidene-2-phenoxybenzoic acid hydrazides exhibit anti-inflammatory activity . This suggests that these analogs showed excellent potential for urease and can be an alternate therapy in the future . Further molecular docking studies could be performed to explore the binding interactions of synthesized analogs with enzyme active sites .
properties
IUPAC Name |
2-(2-phenylphenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZZXIHTHWICJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357885 | |
Record name | 2-(2-phenylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5493-64-1 | |
Record name | 2-(2-phenylphenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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